Cas no 1480257-74-6 (1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one)

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one is a specialized azetidine derivative featuring both an amino and a carbonyl functional group. Its compact, strained azetidine ring enhances reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 3-amino-3-methyl substitution offers steric and electronic modulation, facilitating selective bond formation in complex molecular architectures. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial applications.
1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one structure
1480257-74-6 structure
商品名:1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one
CAS番号:1480257-74-6
MF:C6H12N2O
メガワット:128.172281265259
CID:4777505
PubChem ID:65951496

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
    • NE57637
    • 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one
    • インチ: 1S/C6H12N2O/c1-5(9)8-3-6(2,7)4-8/h3-4,7H2,1-2H3
    • InChIKey: XCKUMAQMLVFTAD-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)N1CC(C)(C1)N

計算された属性

  • せいみつぶんしりょう: 128.094963011g/mol
  • どういたいしつりょう: 128.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3
  • 疎水性パラメータ計算基準値(XlogP): -1.2

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-171408-0.5g
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
0.5g
$959.0 2023-09-20
Enamine
EN300-171408-0.05g
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
0.05g
$285.0 2023-09-20
Enamine
EN300-171408-2.5g
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
2.5g
$2408.0 2023-09-20
TRC
A617158-5mg
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6
5mg
$ 50.00 2022-06-08
Enamine
EN300-171408-5g
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
5g
$3562.0 2023-09-20
Enamine
EN300-171408-1g
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
1g
$1229.0 2023-09-20
Aaron
AR01B24H-5g
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
5g
$4923.00 2023-12-16
1PlusChem
1P01B1W5-5g
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
5g
$4465.00 2024-06-20
1PlusChem
1P01B1W5-100mg
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
100mg
$589.00 2024-06-20
1PlusChem
1P01B1W5-50mg
1-(3-amino-3-methylazetidin-1-yl)ethan-1-one
1480257-74-6 95%
50mg
$402.00 2024-06-20

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one 関連文献

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-oneに関する追加情報

Introduction to 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one (CAS No. 1480257-74-6)

1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1480257-74-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique azetidine backbone substituted with an amino group and a methyl group, has garnered attention due to its structural complexity and potential biological activities. The azetidine ring is a heterocyclic structure that introduces conformational constraints, making it a valuable scaffold for drug discovery. The presence of both amino and carbonyl functionalities provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties.

The compound's structure is characterized by a central ethylidene bridge connecting the azetidine ring to a ketone group. This arrangement creates a rigid yet flexible framework, which can be exploited in designing molecules that interact selectively with biological targets. The 3-amino-3-methylazetidin-1-yl moiety is particularly noteworthy, as it combines the versatility of an amino group with the steric influence of the methyl substituent. Such combinations are often employed in medicinal chemistry to modulate solubility, metabolic stability, and binding affinity.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their prevalence in bioactive natural products and synthetic drugs. Azetidine derivatives, in particular, have been explored for their potential applications in treating various diseases, including infections, inflammation, and cancer. The compound 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one (CAS No. 1480257-74-6) represents an advanced scaffold that could serve as a precursor for novel therapeutic agents.

One of the most compelling aspects of this molecule is its utility in constructing more complex structures through functionalization. The amino group can be readily incorporated into peptidomimetics or used as a site for coupling reactions, while the ketone moiety allows for condensation reactions with hydrazines or enamines. These reactions are fundamental in organic synthesis and have been leveraged to develop libraries of compounds for high-throughput screening.

Recent advancements in computational chemistry have further enhanced the study of such molecules. Molecular modeling techniques can predict how 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one (CAS No. 1480257-74-6) might interact with biological targets at the atomic level. These predictions are crucial for guiding experimental efforts and reducing the time required to identify lead compounds. Additionally, virtual screening methods have been employed to identify potential binding partners, providing insights into the compound's mechanism of action.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural integrity. Key steps often include ring formation reactions followed by selective functionalization of the azetidine core. The use of chiral auxiliaries or asymmetric catalysis may be employed to achieve enantiopure derivatives, which are often required for pharmaceutical applications.

In the context of drug discovery, derivatives of 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one (CAS No. 1480257-74-6) have been investigated for their potential antimicrobial properties. The combination of an amino group and a carbonyl group creates conditions favorable for hydrogen bonding interactions with bacterial enzymes or DNA gyrase inhibitors. Preliminary studies suggest that certain analogs exhibit promising activity against resistant strains of pathogens.

The compound's solubility profile is another critical factor in its pharmaceutical relevance. By modifying substituents on the azetidine ring or introducing polar groups at other positions, researchers can enhance water solubility while preserving biological activity. This balance is essential for developing drugs that can be administered orally or intravenously.

Regulatory considerations also play a significant role in the development of novel compounds like 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one (CAS No. 1480257-74-6). Compliance with guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that safety and efficacy are rigorously evaluated before clinical use. Preclinical studies involving cell-based assays and animal models are typically conducted to assess toxicity and pharmacokinetic properties.

The future directions for research on this compound include exploring its role in targeted drug delivery systems and combination therapies. Nanotechnology-based approaches have emerged as powerful tools for enhancing drug delivery efficiency, and integrating 1-(3-Amino-3-methylazetidin-1-yethanone) (CAS No.) into these systems could lead to innovative treatments.

In conclusion, 1-(3-Amino 3-methylazetidin 1 - yl) ethan - 1 - one( CAS No . 1480257 - 74 - 6 ) is a versatile intermediate with significant potential in pharmaceutical research . Its unique structural features , combined with its synthetic accessibility , make it an attractive scaffold for developing new drugs . As research continues , this compound is likely to play an increasingly important role in addressing unmet medical needs . p >

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